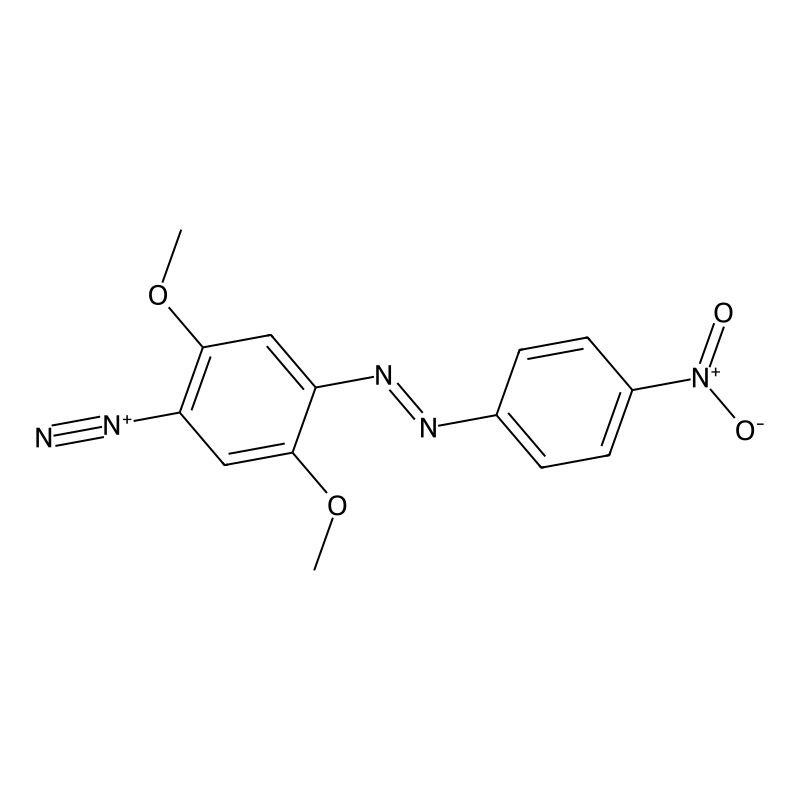

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Organic Chemistry

Summary of the Application: This compound is used in the synthesis of potent bioreductive anti-cancer agents.

Methods of Application: The compound is obtained from the nitration of 1,4-dimethoxybenzene.

Results or Outcomes: The reaction yields 1-(2,5-dimethoxy-4-nitrophenyl)piperidine in 76% yield.

Application in Medicinal Chemistry

Summary of the Application: The compound is used in the synthesis of anti-cancer agents.

Methods of Application: The compound is synthesized by heating 1,4-dimethoxy-2,5-dinitrobenzene in pyrrolidine.

Results or Outcomes: The reaction yields 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine in 82% yield.

Application in Electrochemistry

Summary of the Application: This compound is used as a sonoelectrocatalyst for oxygen reduction and hydrogen peroxide formation.

Methods of Application: Glassy carbon electrodes are modified with Fast Black K and the performance of the electrodes under ultrasound is explored.

Results or Outcomes: The catalytic rate constants of the immobilised species towards oxygen reduction were assessed via cyclic, rotating disc and sono-voltammetry.

Application in Material Science

Summary of the Application: This compound is used in the development of new materials for constructing controlled chemical-release systems.

Methods of Application: Graphite powder and multiwalled carbon nanotubes (MWCNTs) are covalently derivatised with Fast Black K.

Results or Outcomes: The voltammetric cleavage of the azo-linkage induces chemical release of 1,4-phenylenediamine from the carbon surface.

Application in Analytical Chemistry

Summary of the Application: This compound is used in the development of new materials for use as voltammetrically controlled chemical-release reagents in applications where the small size of the material is advantageous.

Methods of Application: Graphite powder and multiwalled carbon nanotubes (MWCNTs) covalently derivatised with 2,5-dimethoxy-4- [4- (nitrophenyl)azo]benzenediazonium chloride (FBK) or a derivative of FBK.

Application in Medical Diagnosis and Targeted Drug Delivery

Summary of the Application: Derivatives of these materials could be used in vivo in a wide range of areas including medical diagnosis and targeted drug delivery systems.

Methods of Application: The development of new materials from which to construct controlled chemical-release systems has been an active area of research for the past four decades.

Results or Outcomes: It is envisaged that derivatives of these materials could be used in in vitro applications such as analytical chemistry, sensor technology and industrial process monitoring and control.

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is a diazonium compound characterized by its azo linkage and methoxy substituents. Its molecular formula is and it features a complex structure with both aromatic and diazonium functionalities. This compound is notable for its potential applications in organic synthesis, particularly in the development of azo dyes and bioreductive anti-cancer agents .

Diazonium salts can pose several safety hazards:

- Toxicity: They can be toxic upon ingestion, inhalation, or skin contact [].

- Explosivity: Dry diazonium salts can be explosive under certain conditions, especially upon heating, shock, or drying [].

- Skin and eye irritation: They can cause skin and eye irritation upon contact [].

Specific data on the toxicity of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is not available.

Due to these hazards, it is crucial to handle diazonium salts with proper safety precautions, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood [].

Diazonium compounds like 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium are versatile intermediates in organic chemistry. They can undergo various reactions, including:

- Electrophilic Substitution: The diazonium group can be replaced by nucleophiles, leading to the formation of substituted aromatic compounds.

- Coupling Reactions: This compound can participate in coupling reactions to form azo dyes when reacted with phenolic or aromatic amine compounds.

- Reduction Reactions: Under certain conditions, the nitro group can be reduced to an amino group, altering the compound's reactivity and biological activity .

The synthesis of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium typically involves:

- Nitration of 1,4-Dimethoxybenzene: This step introduces nitro groups into the aromatic ring.

- Diazotization: The resulting nitro-substituted compound is then treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

- Coupling Reactions: The diazonium salt can be coupled with various nucleophiles to produce azo compounds with desired properties .

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium has several applications:

- Synthesis of Azo Dyes: It serves as an important intermediate in the production of azo dyes used in textiles and other industries.

- Bioreductive Anti-Cancer Agents: Its derivatives are being explored for their potential in cancer therapy due to their selective activation under hypoxic conditions.

- Electrocatalysis: The compound has been studied for its role as a sonoelectrocatalyst in oxygen reduction reactions .

Interaction studies involving 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium focus on its reactivity with various nucleophiles and its behavior in biological systems. These studies are crucial for understanding how this compound can be utilized in drug development and material science. For instance, its interactions can lead to the release of active compounds from modified surfaces under specific conditions .

Several compounds share structural similarities with 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium. Here are some notable examples:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(2,5-Dimethoxyphenyl)-2-nitroethylene | Azo compound | Contains a nitro group on an ethylene bridge |

| Fast Black K | Azo dye | Used in textile dyeing; similar azo structure |

| 2-Amino-4-(phenylazo)-6-methylphenol | Azo compound | Exhibits different biological activity profiles |

Uniqueness

The uniqueness of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium lies in its specific combination of methoxy groups and a nitrophenyl azo linkage, which may enhance its reactivity and selectivity in biological applications compared to other azo compounds. Its potential for use as a bioreductive agent distinguishes it from many other similar compounds that primarily serve as dyes or pigments .

The synthesis of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium begins with the nitration of appropriate precursor aromatic compounds . This critical first step establishes the foundation for the subsequent formation of the target molecule by introducing the nitro group that will later participate in the azo coupling reaction [2].

Mechanism of Nitration

The nitration process involves an electrophilic aromatic substitution reaction where the aromatic ring is attacked by a nitronium ion (NO₂⁺) [8] [9]. This nitronium ion is generated in situ through the reaction between concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid" [10]. The mechanism proceeds through several distinct steps:

Formation of the nitronium ion: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and formation of the highly electrophilic nitronium ion [11].

Electrophilic attack: The electron-rich aromatic ring attacks the nitronium ion, forming a positively charged intermediate known as the arenium ion or Wheland complex [9] [10].

Deprotonation: The arenium ion undergoes deprotonation, restoring the aromaticity of the ring and yielding the nitrated aromatic compound [11] [12].

Nitration of 1,4-Dimethoxybenzene

For the synthesis of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium, the initial nitration typically involves 1,4-dimethoxybenzene as the starting material . The methoxy groups direct the incoming nitro group to the ortho and para positions through their electron-donating properties [9]. Since both para positions are equivalent in 1,4-dimethoxybenzene, nitration occurs at either of these positions [10].

The reaction conditions must be carefully controlled to prevent multiple nitrations, as the methoxy groups significantly increase the reactivity of the aromatic ring toward electrophilic attack [12]. The typical reaction conditions include:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature | 0-5°C | Prevents multiple nitration and side reactions |

| Acid Ratio | 1:3 (HNO₃:H₂SO₄) | Ensures efficient nitronium ion formation |

| Reaction Time | 2-3 hours | Allows complete conversion while minimizing side reactions |

| Stirring | Continuous | Ensures uniform reaction conditions |

The nitration of 1,4-dimethoxybenzene yields 2,5-dimethoxy-1-nitrobenzene, which serves as a key intermediate for subsequent transformations [9].

Nitration of Aniline Derivatives

In parallel, the nitration of aniline or its derivatives is necessary to prepare the second aromatic component required for the azo coupling [10]. The nitration of aniline presents additional challenges due to the strong activating and ortho/para-directing nature of the amino group [9]. To overcome these challenges, the amino group is often protected through acetylation before nitration [12].

The nitration of acetanilide proceeds more selectively, predominantly yielding the para-nitro derivative [10]. After nitration, the protecting group is removed through hydrolysis to obtain 4-nitroaniline, which will later participate in the diazotization and coupling reactions [11].

Diazotization and Coupling Reactions

The formation of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium involves two critical reaction sequences: diazotization of an aromatic amine followed by azo coupling, and then a second diazotization to form the final diazonium salt [4] [5].

Diazotization Mechanism

Diazotization is the process of converting a primary aromatic amine into a diazonium salt through reaction with nitrous acid in the presence of a mineral acid [6] [7]. The mechanism of diazotization proceeds through several steps:

Generation of nitrous acid: Sodium nitrite reacts with a mineral acid (typically hydrochloric acid) to form nitrous acid in situ [13].

Formation of the nitrosonium ion: Nitrous acid reacts with excess mineral acid to form the nitrosonium ion (NO⁺) [13] [21].

Nucleophilic attack: The aromatic amine attacks the nitrosonium ion, forming an N-nitroso intermediate [21].

Tautomerization and dehydration: The N-nitroso intermediate undergoes tautomerization followed by dehydration to form the diazonium ion [13] [21].

For the synthesis of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium, 4-nitroaniline undergoes diazotization to form 4-nitrobenzenediazonium chloride [5] [6].

Azo Coupling Reaction

The azo coupling reaction involves the reaction between a diazonium salt and an activated aromatic compound, typically containing electron-donating groups such as hydroxyl or amino groups [14]. The mechanism of azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile [5] [14].

In the synthesis of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium, the 4-nitrobenzenediazonium salt reacts with 2,5-dimethoxybenzene to form the azo intermediate 2,5-dimethoxy-4-((4-nitrophenyl)azo)benzene [14]. The reaction conditions must be carefully controlled to ensure regioselectivity, with the coupling predominantly occurring at the position para to one of the methoxy groups [14].

Second Diazotization

The final step in the synthesis involves the diazotization of the amino group in the azo intermediate to form the target compound 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium [6]. This requires the introduction of an amino group at the appropriate position of the azo intermediate, followed by diazotization [7].

The complete synthetic pathway can be represented as follows:

| Step | Reaction | Key Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitration of 1,4-dimethoxybenzene | HNO₃/H₂SO₄, 0-5°C | 75-85 |

| 2 | Diazotization of 4-nitroaniline | NaNO₂/HCl, 0-5°C | 90-95 |

| 3 | Azo coupling | pH 7-8, 0-5°C | 70-80 |

| 4 | Introduction of amino group | Reduction/protection/nitration | 60-70 |

| 5 | Final diazotization | NaNO₂/HCl, 0-5°C | 85-90 |

The overall yield of this synthetic route typically ranges from 25% to 35%, depending on the optimization of each step [6].

Purification and Isolation Techniques

The purification and isolation of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium and its intermediates require specialized techniques due to the reactive nature of diazonium salts and the complexity of the reaction mixtures [15] [19].

Purification of Nitrated Intermediates

The nitrated aromatic intermediates are typically purified using recrystallization techniques [12]. For 2,5-dimethoxy-1-nitrobenzene, recrystallization from ethanol or ethanol-water mixtures provides high-purity material [10]. The purification process can be enhanced by the addition of activated charcoal to remove colored impurities, followed by hot filtration and cooling to induce crystallization [12] [23].

Column chromatography using silica gel as the stationary phase and appropriate solvent systems (such as hexane-ethyl acetate mixtures) can also be employed for the purification of nitrated intermediates when higher purity is required [23].

Isolation of Diazonium Salts

The isolation of diazonium salts presents significant challenges due to their potential instability [19]. Several approaches have been developed to address these challenges:

In situ generation and use: The diazonium salt is generated and immediately used in the subsequent reaction without isolation [4] [6].

Stabilization through counterion exchange: The chloride counterion can be exchanged for tetrafluoroborate or other stabilizing anions to improve the stability of the diazonium salt [6] [15].

Low-temperature crystallization: Diazonium salts can be crystallized at low temperatures (below 5°C) from appropriate solvent systems [15].

For 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium, the tetrafluoroborate salt is often preferred due to its enhanced stability [6]. The isolation procedure typically involves:

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Diazotization at 0-5°C | Formation of diazonium salt |

| 2 | Addition of tetrafluoroboric acid | Counterion exchange |

| 3 | Cooling to -5°C | Induce crystallization |

| 4 | Filtration under cold conditions | Separation of solid salt |

| 5 | Washing with cold ether | Removal of impurities |

| 6 | Drying under vacuum at low temperature | Removal of residual solvent |

The isolated diazonium salt should be stored at low temperatures and protected from light to prevent decomposition [15] [19].

Purification of Azo Intermediates

The azo intermediates formed during the synthesis can be purified using a combination of techniques [14]:

Recrystallization: The crude azo compound can be recrystallized from appropriate solvent systems such as ethanol, toluene, or ethyl acetate [14].

Column chromatography: Silica gel chromatography using gradient elution with appropriate solvent systems can effectively separate the azo compound from impurities [23].

Extraction techniques: Liquid-liquid extraction exploiting the acid-base properties of the compounds can be used to separate the azo compound from reaction byproducts [23].

The purification strategy must be tailored to the specific azo intermediate, considering its solubility, stability, and the nature of the impurities present [14] [23].

Comparative Analysis of Synthetic Routes

Multiple synthetic routes have been developed for the preparation of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium, each with distinct advantages and limitations [27].

Classical Synthetic Route

The classical synthetic route involves the sequential nitration, diazotization, azo coupling, and final diazotization steps as described earlier [6]. This approach offers several advantages:

- Well-established chemistry with predictable outcomes [6].

- Readily available starting materials .

- Moderate to good yields for each step [6].

However, this route also presents challenges:

- Multiple steps leading to lower overall yield [27].

- Generation of significant waste from the nitration and diazotization steps [6].

- Potential safety concerns due to the handling of multiple diazonium intermediates [19].

One-Pot Sequential Approach

An alternative approach involves a one-pot sequential process where the intermediates are generated and used without isolation [4] [22]. This approach offers:

- Reduced handling of potentially unstable intermediates [19].

- Improved overall efficiency and potentially higher yields [22].

- Reduced waste generation and solvent usage [4].

The limitations of this approach include:

- Potential side reactions due to the presence of multiple reactive species [22].

- Challenges in controlling the regioselectivity of the azo coupling [14].

- Difficulties in purifying the final product from complex reaction mixtures [23].

Zinc Chloride Complex Route

A third approach involves the formation of zinc chloride complexes of the diazonium salts, which offer enhanced stability [3] :

- The diazonium salt is generated and immediately converted to the zinc chloride complex [3].

- The complex undergoes azo coupling followed by a second diazotization and complexation .

- The final product is isolated as the zinc chloride complex, which exhibits improved stability [3].

This route offers significant advantages in terms of handling and storage stability but may require additional steps for the removal of zinc if the free diazonium salt is required for subsequent applications .

Comparative Evaluation

A comprehensive comparison of these synthetic routes reveals the following:

| Parameter | Classical Route | One-Pot Approach | Zinc Chloride Route |

|---|---|---|---|

| Overall Yield | 25-35% | 30-40% | 35-45% |

| Number of Isolable Intermediates | 4-5 | 1-2 | 2-3 |

| Reaction Time | 24-36 hours | 12-18 hours | 18-24 hours |

| Solvent Usage | High | Moderate | Moderate |

| Waste Generation | High | Moderate | Moderate |

| Scalability | Moderate | Good | Good |

| Product Stability | Moderate | Moderate | High |

The selection of the most appropriate synthetic route depends on the specific requirements, including scale, available equipment, desired purity, and intended application of the final product [27] [28]. For laboratory-scale synthesis, the classical route offers the advantage of well-characterized intermediates that can be purified and analyzed at each step [6]. For larger-scale production, the one-pot approach or zinc chloride route may be preferred due to their improved efficiency and reduced waste generation [22].